![molecular formula C12H8ClN3OS B2450189 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034258-11-0](/img/structure/B2450189.png)
5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . The synthesis process often involves the use of heterocyclic amines and diazonium salts . The final compound purification is usually performed by flash column chromatography .Molecular Structure Analysis
The geometric optimization of the synthesized molecules was studied through density functional theory (DFT) calculations . The dipole moment changes in these compounds were calculated, indicating the presence of polar bonds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For instance, it has been found that the compound can undergo cycloaddition reactions with pyridine N-imine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed in several studies . For instance, the compound has been found to exhibit good plasma stability .Applications De Recherche Scientifique
Antitubercular Agent Development
A key application of pyrazolo[1,5-a]pyridine derivatives, similar to 5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide, is in the development of antitubercular agents. These compounds have shown promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. For instance, a study reported the synthesis of such derivatives demonstrating significant reduction in bacterial burden in a mouse model, highlighting their potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).
Imaging Agent Synthesis for Neuroinflammation
Compounds structurally similar to this compound have been synthesized for potential use as PET (Positron Emission Tomography) imaging agents. A study detailed the synthesis of such a compound, potentially useful for imaging the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).
Heterocyclic Synthesis
These types of compounds also find use in the synthesis of various heterocyclic structures, a crucial aspect in organic and medicinal chemistry. A study demonstrated the synthesis of pyrazolo[1,5-a][1,3,5]triazines, showing the efficiency of generating such structures with different substituents, which can be critical for the development of novel pharmaceuticals (Velihina et al., 2020).
Antitumor Research
Similar compounds have been synthesized and tested for their antitumor activities. For example, one study reported the synthesis of a compound with a pyrazolo pyrimidine structure, displaying notable antitumor activities, demonstrating the potential of these derivatives in cancer research (Xin, 2012).
Nonlinear Optical Property Analysis
Another application involves the investigation of nonlinear optical properties. A study focusing on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, related to the compound , discussed their electronic and nonlinear optical properties, which are important for material sciences (Ahmad et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound “5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide” are currently unknown. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
It’s known that the compound’s photophysical properties can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of the compound .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their significant photophysical properties , suggesting that they may interact with biochemical pathways related to light absorption and emission.
Pharmacokinetics
It’s known that the compound exhibits excellent thermal stability , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound has tunable photophysical properties , suggesting that it may have potential applications in fields such as bioimaging or chemosensing.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . Additionally, the compound exhibits excellent thermal stability , suggesting that it may be stable under a range of environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJJOZBRIGOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

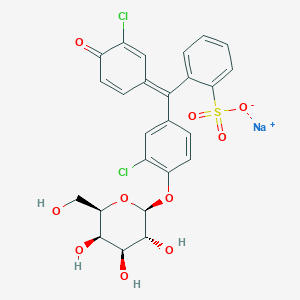
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
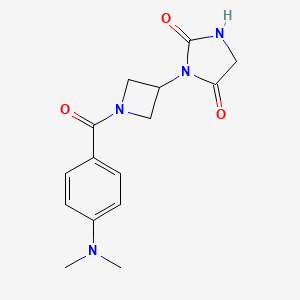
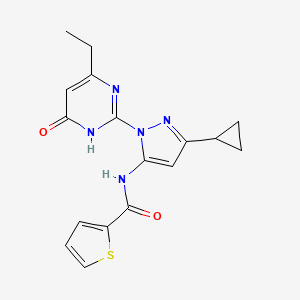
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
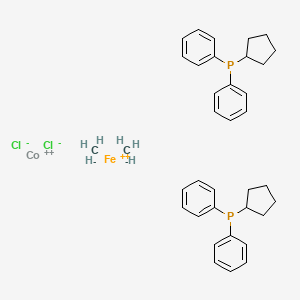
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
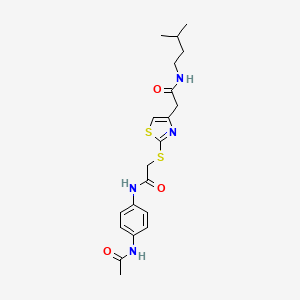

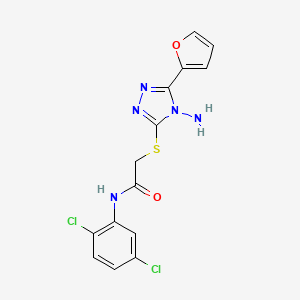
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)